N-tert-butyl-2-[4-({[4-(dimethylamino)phenyl]amino}methyl)-2-ethoxyphenoxy]acetamide
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Overview
Description
N-tert-butyl-2-[4-({[4-(dimethylamino)phenyl]amino}methyl)-2-ethoxyphenoxy]acetamide: is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by its complex molecular structure, which includes a tert-butyl group, a dimethylamino group, and an ethoxyphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-[4-({[4-(dimethylamino)phenyl]amino}methyl)-2-ethoxyphenoxy]acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, protection and deprotection steps, and purification processes. Common reagents used in the synthesis may include tert-butylamine, dimethylamine, ethoxyphenol, and acetic anhydride. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes the use of larger reactors, continuous flow systems, and automated processes to ensure consistency and efficiency. Quality control measures such as chromatography and spectroscopy are employed to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-[4-({[4-(dimethylamino)phenyl]amino}methyl)-2-ethoxyphenoxy]acetamide: can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
N-tert-butyl-2-[4-({[4-(dimethylamino)phenyl]amino}methyl)-2-ethoxyphenoxy]acetamide:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-[4-({[4-(dimethylamino)phenyl]amino}methyl)-2-ethoxyphenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to N-tert-butyl-2-[4-({[4-(dimethylamino)phenyl]amino}methyl)-2-ethoxyphenoxy]acetamide include other acetamides with similar structural features, such as:
- N-(tert-butyl)-2-(4-{[4-(methylamino)anilino]methyl}-2-ethoxyphenoxy)acetamide
- N-(tert-butyl)-2-(4-{[4-(ethylamino)anilino]methyl}-2-ethoxyphenoxy)acetamide
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and molecular structure, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H33N3O3 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-tert-butyl-2-[4-[[4-(dimethylamino)anilino]methyl]-2-ethoxyphenoxy]acetamide |
InChI |
InChI=1S/C23H33N3O3/c1-7-28-21-14-17(15-24-18-9-11-19(12-10-18)26(5)6)8-13-20(21)29-16-22(27)25-23(2,3)4/h8-14,24H,7,15-16H2,1-6H3,(H,25,27) |
InChI Key |
FCTFVFQRSVRHEA-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNC2=CC=C(C=C2)N(C)C)OCC(=O)NC(C)(C)C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC2=CC=C(C=C2)N(C)C)OCC(=O)NC(C)(C)C |
Origin of Product |
United States |
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